
Acridine, 9,9'-(1,8-octanediyl)bis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,8-Di(acridin-9-yl)octane is an organic compound that features two acridine moieties attached to an octane chain. Acridine derivatives are known for their diverse applications in medicinal chemistry, materials science, and photophysics due to their unique structural and electronic properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-Di(acridin-9-yl)octane typically involves the reaction of acridine derivatives with an octane chain precursor. One common method is the condensation reaction between acridine and 1,8-dibromooctane in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods
Industrial production of 1,8-Di(acridin-9-yl)octane may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistent production quality .
Analyse Des Réactions Chimiques
Types of Reactions
1,8-Di(acridin-9-yl)octane undergoes various chemical reactions, including:
Oxidation: The acridine moieties can be oxidized to form acridone derivatives.
Reduction: Reduction reactions can convert acridine to dihydroacridine.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the acridine rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Acridone derivatives.
Reduction: Dihydroacridine derivatives.
Substitution: Various substituted acridine derivatives.
Applications De Recherche Scientifique
1,8-Di(acridin-9-yl)octane has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a DNA intercalator, which can affect DNA replication and transcription.
Medicine: Explored for its anticancer properties due to its ability to interact with DNA.
Industry: Utilized in the development of organic electronic materials and fluorescent probes.
Mécanisme D'action
The mechanism of action of 1,8-Di(acridin-9-yl)octane primarily involves its interaction with DNA. The acridine moieties can intercalate between DNA base pairs, disrupting the normal function of DNA and affecting processes such as replication and transcription. This intercalation can lead to cell cycle arrest and apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
9-Phenylacridine: Known for its DNA intercalation properties and anticancer activity.
Amsacrine: A clinically used anticancer drug that intercalates DNA and inhibits topoisomerase II.
Quinacrine: An antimalarial drug with DNA intercalation properties.
Uniqueness
1,8-Di(acridin-9-yl)octane is unique due to its dual acridine moieties connected by an octane chain, which may enhance its DNA intercalation ability and provide distinct electronic properties compared to other acridine derivatives .
Propriétés
Numéro CAS |
141946-29-4 |
|---|---|
Formule moléculaire |
C34H32N2 |
Poids moléculaire |
468.6 g/mol |
Nom IUPAC |
9-(8-acridin-9-yloctyl)acridine |
InChI |
InChI=1S/C34H32N2/c1(3-5-15-25-27-17-7-11-21-31(27)35-32-22-12-8-18-28(25)32)2-4-6-16-26-29-19-9-13-23-33(29)36-34-24-14-10-20-30(26)34/h7-14,17-24H,1-6,15-16H2 |
Clé InChI |
OQZQPVXWVWYBJB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)CCCCCCCCC4=C5C=CC=CC5=NC6=CC=CC=C64 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Pyrrolidin-3-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B12934399.png)
![4,5-Difluoro-2-[(1H-1,2,3-triazol-1-yl)methyl]aniline](/img/structure/B12934402.png)
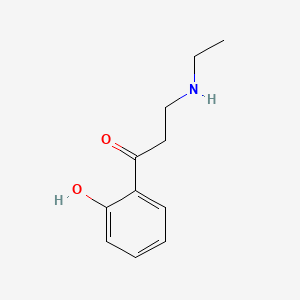
![3-Nitro-2-[(4-nitrophenyl)sulfanyl]imidazo[1,2-a]pyridine](/img/structure/B12934411.png)
![N-Methyl-2-[(2-oxo-2,3-dihydro-1H-indol-6-yl)sulfanyl]benzamide](/img/structure/B12934413.png)
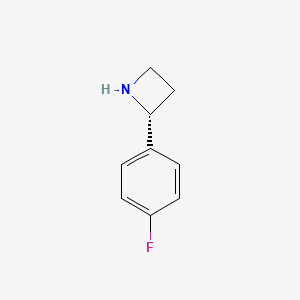
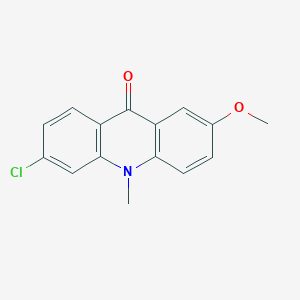

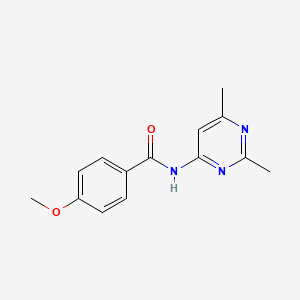
![Methyl {6-[(but-3-en-1-yl)sulfanyl]-1H-benzimidazol-2-yl}carbamate](/img/structure/B12934466.png)
![({6-Amino-5-[(3-nitrobenzene-1-sulfonyl)amino]-4-oxo-1,4-dihydropyrimidin-2-yl}sulfanyl)acetic acid](/img/structure/B12934470.png)
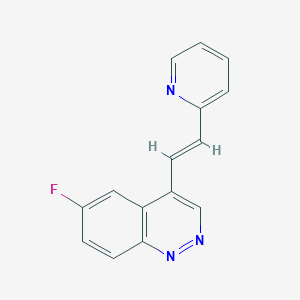
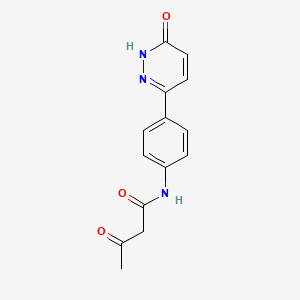
![tert-Butyl (R)-3-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B12934490.png)
